

# Technical Guide: Fmoc-D-Ala(Morpholine)-OH

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## Compound of Interest

**Compound Name:** *Fmoc-3-(1-Morpholinyl)-D-Ala-OH*

**CAS No.:** 2044710-70-3

**Cat. No.:** B6309179

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## Executive Summary

Fmoc-D-Ala(Morpholine)-OH (Systematic Name: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid) is a protected amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). It incorporates a morpholine ring into the alanine side chain, introducing a basic solubilizing group and a potential hydrogen bond acceptor. This modification is critical in medicinal chemistry for optimizing the pharmacokinetic properties (ADME) of peptide therapeutics, particularly for improving aqueous solubility and resistance to proteolytic degradation.

## Chemical Identity & Properties

### Nomenclature & Identification

Property	Detail
Common Name	Fmoc-D-Ala(Morpholine)-OH
Systematic Name	(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid
Synonyms	Fmoc-D-3-morpholinoalanine; Fmoc-3-(4-morpholinyl)-D-alanine; Fmoc-D-beta-morpholinoalanine
CAS Number	Not widely indexed (L-Isomer CAS: 1251903-85-1)
Molecular Formula	C <sub>22</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub>
Molecular Weight	396.44 g/mol
Chirality	D-Enantiomer (R-configuration at -carbon)

## Physicochemical Properties

Parameter	Specification (Typical)
Appearance	White to off-white powder
Purity (HPLC)	98.0%
Enantiomeric Excess (ee)	99.0% (D-isomer)
Solubility	Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
pKa (Side Chain)	~8.3 (Morpholine nitrogen)
Storage	2–8°C, Desiccated, Protect from light

## Synthesis & Manufacturing

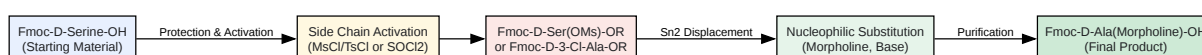
The synthesis of Fmoc-D-Ala(Morpholine)-OH typically proceeds via the nucleophilic substitution of a leaving group on the

-carbon of a serine derivative. The D-configuration is established by the starting material (e.g., D-Serine).

## Synthetic Pathway (Nucleophilic Displacement)

- Starting Material: Fmoc-D-Serine-OH is protected at the carboxyl group (e.g., trityl or t-butyl ester) or used directly with transient protection.
- Activation: The side-chain hydroxyl of Fmoc-D-Serine is converted to a leaving group (Tosylate, Mesylate, or Chloride). Alternatively, Fmoc-D-3-chloroalanine can be used.
- Substitution: Reaction with morpholine (excess) acts as the nucleophile, displacing the leaving group to form the morpholino side chain.
- Final Deprotection: If carboxyl protection was used, it is removed (e.g., TFA for t-butyl) to yield the free acid.

## Synthesis Workflow Diagram



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Caption: Synthetic route transforming Fmoc-D-Serine to Fmoc-D-Ala(Morpholine)-OH via nucleophilic substitution.

## Application in Solid-Phase Peptide Synthesis (SPPS)

### Coupling Protocols

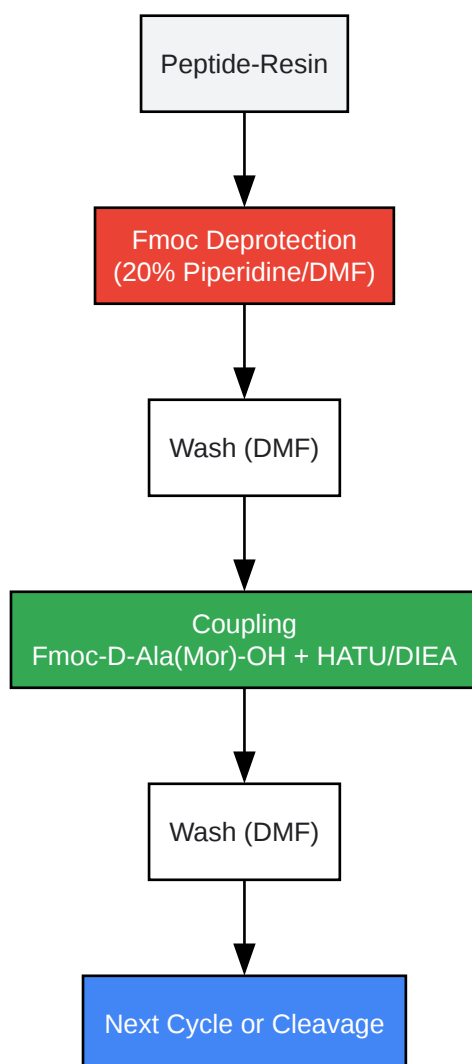
Fmoc-D-Ala(Morpholine)-OH behaves similarly to standard amino acids but requires attention to the basic morpholine moiety, which can interfere with activation if not properly handled.

- Activation Method: DIC/Oxyma Pure or HATU/DIEA are recommended.
- Stoichiometry: Use 3–4 equivalents relative to resin loading.
- Coupling Time: 45–60 minutes at Room Temperature.
- Base Handling: The morpholine nitrogen is tertiary and basic. In acidic coupling conditions (e.g., carbodiimide), it may protonate but generally does not interfere with the activated ester formation. However, avoid large excesses of strong base during activation to prevent racemization.

## Deprotection & Cleavage

- Fmoc Removal: Standard 20% Piperidine in DMF.
- Final Cleavage: TFA/TIS/H<sub>2</sub>O (95:2.5:2.5). The morpholine ring is stable to TFA.
  - Note: The morpholine nitrogen will be protonated (salt form) after TFA cleavage.

## SPPS Cycle Diagram



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Caption: Standard SPPS cycle incorporating Fmoc-D-Ala(Morpholine)-OH.

## Pharmacological Significance

### Solubility Enhancement

The morpholine group has a pKa of approximately 8.3. At physiological pH (7.4), a significant fraction exists in the protonated (cationic) state, or it can be easily protonated in acidic environments (e.g., lysosomes). This drastically increases the aqueous solubility of hydrophobic peptides.

### Metabolic Stability

- **D-Configuration:** The inclusion of the D-enantiomer renders the peptide backbone resistant to endogenous proteases (e.g., trypsin, chymotrypsin) which typically recognize L-amino acids.
- **Steric Bulk:** The morpholine ring provides steric shielding, further protecting the peptide bond from enzymatic hydrolysis.

## Hydrogen Bonding

The morpholine oxygen serves as a weak hydrogen bond acceptor, while the protonated nitrogen can act as a donor. This allows for unique interactions with biological targets (receptors/enzymes) that canonical amino acids cannot provide.

## Quality Control & Analytics

To ensure the integrity of Fmoc-D-Ala(Morpholine)-OH, the following analytical standards must be met:

Test	Method	Acceptance Criteria
Identity	$^1\text{H-NMR}$ (DMSO- $d_6$ )	Characteristic signals: Fmoc aromatics (7.3-7.9 ppm), Morpholine $-\text{CH}_2-$ (2.3-3.6 ppm), -H.
Identity	MS (ESI)	$[\text{M}+\text{H}]^+ = 397.4 \pm 1 \text{ Da}$
Purity	HPLC (C18, ACN/ $\text{H}_2\text{O}$ gradient)	98.0% Area
Chiral Purity	Chiral HPLC	0.5% L-Isomer
Water Content	Karl Fischer	1.0%

## References

- PubChem. Fmoc-3-(1-Morpholinyl)-L-Ala-OH (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- To cite this document: BenchChem. [Technical Guide: Fmoc-D-Ala(Morpholine)-OH]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6309179/docs#technical-guide-fmoc-d-ala-morpholine-oh\]](https://www.benchchem.com/product/b6309179/docs#technical-guide-fmoc-d-ala-morpholine-oh)

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